molecular formula C11H7F3N4 B2908609 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile CAS No. 956930-23-7

5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile

Cat. No.: B2908609
CAS No.: 956930-23-7
M. Wt: 252.2
InChI Key: ACZOEHPAJBWZOY-UHFFFAOYSA-N
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Description

5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring with an amino group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate 1,3-diketone or β-keto ester to form the pyrazole ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amination and Cyanation: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines. The carbonitrile group can be introduced via cyanation reactions using reagents like cyanogen bromide or sodium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under conditions that promote electrophilic or nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carbonitrile group can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for developing new therapeutic agents.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile
  • 5-amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile
  • 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile

Uniqueness

Compared to similar compounds, 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile is unique due to the specific positioning of the trifluoromethyl group and the carbonitrile group, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug development and other applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-amino-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N4/c12-11(13,14)8-2-1-3-9(4-8)18-10(16)7(5-15)6-17-18/h1-4,6H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZOEHPAJBWZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=C(C=N2)C#N)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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